methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-methoxy-1-methylpyrazole-4-carboxamide group and a methylthio-furan-2-carboxylate moiety. Its molecular formula is C₁₆H₁₅N₅O₅S₂, with a molecular weight of 445.45 g/mol. The compound’s structure combines pharmacophoric elements: the thiadiazole ring is known for bioactivity in agrochemicals and pharmaceuticals, while the pyrazole and furan esters may enhance target binding and modulate physicochemical properties. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement .
Properties
IUPAC Name |
methyl 5-[[5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5S2/c1-20-6-9(12(19-20)23-2)11(21)16-14-17-18-15(27-14)26-7-8-4-5-10(25-8)13(22)24-3/h4-6H,7H2,1-3H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJXHKWQSYWCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiadiazole moiety, and a pyrazole derivative, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 335.36 g/mol.
Biological Activity Overview
Research has shown that this compound possesses various biological activities, including:
- Antiviral Activity : Preliminary studies indicate effectiveness against several viruses, particularly in inhibiting the replication of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The compound has demonstrated an EC50 value of approximately 3.98 μM against HIV-1, indicating potent antiviral properties .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values depending on the specific strain tested .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Viral Replication : The compound interferes with viral RNA polymerase activity, thereby inhibiting viral replication processes.
- Cellular Interaction : It interacts with cellular receptors and enzymes that are crucial for viral entry and replication .
- Induction of Apoptosis : In cancer cell lines, the compound has been shown to induce apoptotic pathways, leading to cell death in malignant cells .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against HCV. The results indicated a significant reduction in viral load at concentrations ranging from 10 to 100 μg/mL .
Study 2: Antimicrobial Activity
A study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial properties against various bacterial strains. The compound exhibited MIC values as low as 0.96 μg/mL against resistant strains of Staphylococcus aureus .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(((5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate has shown promise in the development of new pharmaceuticals. Its structural components allow for interactions with various biological targets, making it a candidate for:
- Anticancer Agents : Research indicates that compounds containing pyrazole and thiadiazole moieties exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, derivatives have been tested against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines with notable IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.2 | Apoptosis induction |
| HT-29 | 12.8 | Cell cycle arrest |
| SMMC-7721 | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structure allows it to act as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth through interference with bacterial metabolic pathways. The presence of the thiadiazole group is particularly noteworthy for its role in enhancing antimicrobial efficacy .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor in biochemical assays. Its ability to bind to specific enzyme active sites can be utilized to study enzyme kinetics and mechanisms .
Anticancer Research
In a study published in a peer-reviewed journal, methyl derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications to the pyrazole moiety significantly enhanced anticancer activity compared to unmodified compounds .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar thiadiazole-containing compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiadiazole ring in enhancing the bioactivity of these compounds .
Chemical Reactions Analysis
1,3,4-Thiadiazole Reactivity
The 1,3,4-thiadiazole ring is a reactive site for:
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Nucleophilic substitution : The sulfur atom at position 2 participates in thioether bond formation, as seen in reactions with alkyl halides or sulfhydryl-containing compounds .
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Oxidative modifications : Thioether linkages (e.g., –S–CH2–) may oxidize to sulfones (–SO2–) under strong oxidizing agents like H2O2/AcOH, altering electronic properties .
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Ring-opening reactions : Under acidic or basic conditions, the thiadiazole ring may undergo hydrolysis, though stability is enhanced by electron-withdrawing substituents .
Pyrazole Carboxamide Reactivity
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Hydrolysis : The carboxamide group can hydrolyze to a carboxylic acid under acidic (HCl/H2O) or basic (NaOH) conditions, as demonstrated in pyrazole-derived analogs .
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Methoxy group demethylation : The 3-methoxy substituent may undergo demethylation via BBr3 or HI to yield a hydroxyl group, enabling further functionalization .
Furan Ester Reactivity
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Ester hydrolysis : The methyl ester hydrolyzes to furan-2-carboxylic acid under aqueous NaOH or HCl, facilitating carboxylate salt formation .
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Electrophilic substitution : The furan ring undergoes nitration, sulfonation, or halogenation at position 5, though steric hindrance from the adjacent substituents may modulate reactivity .
Anticipated Derivative Pathways
Biological and Physicochemical Implications
While no direct bioactivity data exist for this compound, structurally related analogs exhibit notable properties:
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1,3,4-Thiadiazole derivatives demonstrate cytotoxicity via tubulin inhibition or kinase modulation, depending on substituents .
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Pyrazole carboxamides are associated with antimicrobial and antifungal activities, particularly when paired with electron-deficient heterocycles .
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Furan esters contribute to membrane permeability due to their moderate hydrophobicity (logP ≈ 2.1–2.5) .
Stability and Degradation Pathways
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Photodegradation : The furan ring is susceptible to UV-induced ring-opening, forming diketone intermediates .
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Thermal decomposition : Above 200°C, the thiadiazole moiety may release sulfur-containing gases (e.g., H2S or SO2) .
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Hydrolytic stability : The carboxamide group resists hydrolysis at neutral pH but degrades rapidly under strongly acidic/basic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core heterocycles, substituents, and linker regions. Below is a comparative analysis:
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Features :
- A 1,3,4-thiadiazole core linked via a methoxy group to a benzoate ester.
- The 5-position of the thiadiazole is substituted with a phenylcarbamoyl group.
- Comparison: Linker Differences: The ether (-O-) linker in this compound contrasts with the thioether (-S-) in the target molecule. Thioethers may confer greater metabolic stability but lower solubility. Safety Profile: Limited hazard data are available for this compound, as noted in its safety data sheet .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Molecular Formula : C₂₁H₁₇ClN₄O₂S
- Molecular Weight : 416.90 g/mol
- Key Features :
- A pyrazole-4-carboxamide group attached to a six-membered 1,3,4-thiadiazine ring.
- The thiadiazine ring is substituted with a 4-chlorophenyl group.
- Comparison :
- Heterocycle Differences : Thiadiazine (six-membered) vs. thiadiazole (five-membered) alters ring strain and conformational flexibility, impacting binding to biological targets.
- Substituent Effects : The 4-chlorophenyl group in this compound may enhance lipophilicity compared to the target’s methoxy-pyrazole group.
- Synthesis : This analog was synthesized in 84% yield, suggesting efficient coupling strategies for related compounds .
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Key Features :
- A thiazole-containing compound with complex stereochemistry and urea/amide linkages.
- Comparison :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Linker Impact : Thioether linkages (target) may improve oxidative stability compared to ethers ( compound) but could reduce aqueous solubility .
Heterocycle Effects : Five-membered thiadiazoles (target) offer rigidity for target binding, while six-membered thiadiazines () allow conformational adaptability .
Q & A
Basic: What are the key synthetic challenges in preparing this compound?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Regioselective cyclization of thiosemicarbazides under acidic conditions, as seen in similar thiadiazole syntheses .
- Carboxamido coupling : Reacting 3-methoxy-1-methylpyrazole-4-carboxylic acid with the thiadiazole amine group, requiring coupling agents like DCC or EDCl .
- Thioether linkage : Alkylation of the thiadiazole-thiol intermediate with a methyl furan ester, optimized using K₂CO₃ in DMF .
Challenges include controlling regioselectivity, minimizing side reactions, and achieving high purity via column chromatography or recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assigns protons on the pyrazole (δ 3.8–4.2 ppm for methoxy/methyl groups) and thiadiazole (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
- Mass Spectrometry : Validates molecular weight (MW ~465 g/mol) via high-resolution ESI-MS .
- X-ray Crystallography : Resolves spatial arrangement of heterocycles, critical for confirming regiochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Modify substituents : Replace the methoxy group on the pyrazole with halogens or alkyl chains to assess electronic/steric effects .
- Test analogs : Synthesize derivatives with thiazole instead of thiadiazole or furan moieties with varying ester groups .
- In vitro assays : Screen against enzyme targets (e.g., kinases, microbial enzymes) using IC₅₀ determinations and competitive binding assays .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
- Control assay conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration) to minimize variability .
- Verify purity : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Compare structural analogs : Cross-reference activity of compounds with minor substituent changes (e.g., methyl vs. ethyl groups on pyrazole) .
Basic: What are common biological targets for similar heterocyclic compounds?
- Enzyme inhibition : Thiadiazoles inhibit carbonic anhydrase; pyrazole-carboxamides target kinases .
- Antimicrobial activity : Furan-thiadiazole hybrids show efficacy against Gram-positive bacteria and fungi .
- Anti-inflammatory effects : Pyrazole derivatives modulate COX-2 and TNF-α pathways .
Advanced: How to optimize reaction yields in the synthesis?
- Catalyst screening : Use Pd/C or CuI for coupling steps to enhance efficiency .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Temperature control : Reflux conditions (80–100°C) for thiadiazole formation improve cyclization .
Advanced: What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with antimicrobial potency .
Basic: How to assess stability under different conditions?
- pH stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for similar compounds) .
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
